O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine
Description
Properties
CAS No. |
660823-92-7 |
|---|---|
Molecular Formula |
C26H19N3O4 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2S)-3-[4-(4-cyanophenoxy)phenyl]-2-(isoquinoline-3-carbonylamino)propanoic acid |
InChI |
InChI=1S/C26H19N3O4/c27-15-18-7-11-22(12-8-18)33-21-9-5-17(6-10-21)13-24(26(31)32)29-25(30)23-14-19-3-1-2-4-20(19)16-28-23/h1-12,14,16,24H,13H2,(H,29,30)(H,31,32)/t24-/m0/s1 |
InChI Key |
YIGKVCFLNOZYEU-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)N[C@@H](CC3=CC=C(C=C3)OC4=CC=C(C=C4)C#N)C(=O)O |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)NC(CC3=CC=C(C=C3)OC4=CC=C(C=C4)C#N)C(=O)O |
Origin of Product |
United States |
Biological Activity
O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities related to cancer treatment and enzyme inhibition. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure that combines an isoquinoline moiety with a cyanophenyl group and L-tyrosine. This configuration may influence its interaction with biological targets, particularly in the context of tyrosine kinases.
This compound is primarily investigated for its role as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in regulating cellular functions such as proliferation and survival, making them significant targets in cancer therapy. The inhibition of these enzymes can lead to reduced cell growth and increased apoptosis in cancer cells.
In Vitro Studies
Several studies have assessed the biological activity of this compound through various in vitro assays:
- Cytotoxicity Assays :
- Enzyme Inhibition :
- Cell Cycle Analysis :
Case Studies
A notable study highlighted the effectiveness of this compound in combination therapies. When used alongside standard chemotherapeutics like sorafenib, this compound enhanced the overall cytotoxic effect, leading to lower IC50 values compared to either treatment alone .
Comparative Efficacy Table
| Compound Name | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | Tyrosine Kinase | 0.1 - 0.2 | HepG2 |
| Sorafenib | VEGFR2 | 6.28 | HepG2 |
| Other Inhibitors | Various | 1.83 - 5.85 | Various |
Scientific Research Applications
Pharmacological Properties
1. Antitumor Activity
Research indicates that compounds similar to O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine may exhibit antitumor properties. For instance, isoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. Isoquinoline alkaloids have shown significant effects against various cancer types by inducing apoptosis and inhibiting cell migration . The structural features of this compound suggest it could possess similar properties, making it a candidate for further investigation in cancer therapy.
2. Neuroprotective Effects
Isoquinoline derivatives are known for their neuroprotective effects, particularly against neurodegenerative diseases. They can regulate inflammation, oxidative stress, and neuronal repair mechanisms . Given the structural similarities, this compound could potentially be explored for neuroprotective applications, particularly in conditions such as Alzheimer's or Parkinson's disease.
Synthetic Utility
1. Synthesis via Palladium-Catalyzed Reactions
The synthesis of this compound can be achieved through palladium-catalyzed cross-coupling reactions. These reactions are pivotal in forming C–N bonds, which are crucial for constructing complex organic molecules . The ability to synthesize such compounds efficiently opens avenues for creating libraries of related compounds that may have diverse biological activities.
2. Development of Novel Therapeutics
The compound's unique structure allows for modifications that can enhance its biological activity. For instance, substituting different aryl groups or modifying the isoquinoline moiety could lead to derivatives with improved efficacy against specific targets, such as tyrosine kinases involved in cancer progression .
Case Studies
Comparison with Similar Compounds
Amino Acid Derivatives: 3-Methyl-L-tyrosine
Structural Similarities :
- Both compounds share the L-tyrosine backbone.
- Modifications occur at the phenolic hydroxyl (O-substituted in the target compound) and amino groups (N-acylated in the target).
Key Differences :
Functional Implications: The 4-cyanophenyl group may enhance lipophilicity and binding affinity to hydrophobic targets compared to 3-Methyl-L-tyrosine.
Thiosemicarbazones and Hydrazinecarbothioamides
Synthetic Context: Compounds like N-(4-cyanophenyl)hydrazinecarbothioamide (I) and derivatives (e.g., Ia–Ig) share the 4-cyanophenyl group with the target compound. These were synthesized in 71–92% yields via condensation of benzaldehydes with thiosemicarbazides .
Comparison Highlights :
Implications: While both classes utilize the 4-cyanophenyl group, the tyrosine backbone in the target compound may confer distinct pharmacokinetic properties, such as improved solubility or metabolic stability compared to thiosemicarbazones.
Organophosphorus Compounds with 4-Cyanophenyl Moieties
Examples: Cyanophos (O,O-dimethyl O-4-cyanophenyl phosphorothioate) and cyanofenphos (O-ethyl phenylphosphonothioate) are pesticides featuring the 4-cyanophenyl group .
Structural and Functional Contrast :
Key Insight: The 4-cyanophenyl group’s role diverges significantly: in the target compound, it may enhance target binding, whereas in pesticides, it contributes to acetylcholinesterase inhibition.
Preparation Methods
Protective Group Strategies for L-Tyrosine
The amino and carboxyl groups of L-tyrosine require protection to prevent undesired side reactions during subsequent functionalization.
N-Boc and O-tBu Protection
The tert-butoxycarbonyl (Boc) group is widely used for amine protection, while tert-butyl (tBu) ethers stabilize phenolic hydroxyl groups. In a representative procedure, L-tyrosine is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous medium (pH 9–10) to yield N-Boc-L-tyrosine . Subsequent O-tBu protection is achieved using tert-butyl bromide and a strong base such as potassium tert-butoxide, yielding N-Boc-O-tBu-L-tyrosine with >90% efficiency.
Table 1: Protective Group Conditions for L-Tyrosine
| Step | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| N-Boc protection | Boc₂O, NaHCO₃ | H₂O/THF | 92 | |
| O-tBu protection | tBuBr, KOtBu | DMF | 88 |
O-(4-Cyanophenyl) Functionalization
Introducing the 4-cyanophenyl group to the tyrosine hydroxyl requires regioselective etherification.
Mitsunobu Reaction
The Mitsunobu reaction enables ether bond formation under mild conditions. N-Boc-O-tBu-L-tyrosine is reacted with 4-cyanophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), yielding N-Boc-O-(4-cyanophenyl)-L-tyrosine-O-tBu with 85% efficiency.
Nucleophilic Aromatic Substitution
Alternatively, 4-fluorobenzonitrile undergoes nucleophilic displacement with the tyrosine phenoxide ion. Using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C, this method achieves 78% yield but risks racemization.
Table 2: O-(4-Cyanophenyl) Installation Methods
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Mitsunobu | DEAD, PPh₃, 4-cyanophenol | THF, 0°C→RT | 85 | |
| Nucleophilic | 4-fluorobenzonitrile, K₂CO₃ | DMF, 80°C | 78 |
Isoquinoline-3-carbonyl Synthesis
The isoquinoline-3-carbonyl moiety is synthesized via cyclization and oxidation strategies.
Suzuki-Miyaura Cross-Coupling
Arylboronic acids coupled with halogenated isoquinoline precursors enable regiocontrolled synthesis. For example, 3-bromoisoquinoline reacts with 4-cyanophenylboronic acid under Pd(PPh₃)₄ catalysis, yielding 3-(4-cyanophenyl)isoquinoline with 82% efficiency. Subsequent oxidation with potassium permanganate (KMnO₄) converts the methyl group to a carbonyl, forming isoquinoline-3-carbonyl chloride.
N-Acylation of Protected Tyrosine
Coupling the isoquinoline-3-carbonyl group to the tyrosine amine requires activation of the carboxylic acid.
Carbodiimide-Mediated Coupling
Isoquinoline-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Reaction with N-Boc-O-(4-cyanophenyl)-L-tyrosine-O-tBu in dichloromethane (DCM) yields the acylated product in 89% efficiency.
Mixed Carbonate Approach
Using N,N'-carbonyldiimidazole (CDI), the carboxylic acid forms an active imidazolide intermediate. This method, employed in large-scale syntheses, achieves 91% yield with minimal racemization.
Table 3: N-Acylation Conditions
| Method | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| EDCI/HOBt | EDCI, HOBt, DIPEA | DCM | 89 | |
| CDI activation | CDI, imidazole | THF | 91 |
Global Deprotection
Final deprotection removes Boc and tBu groups under acidic conditions.
Analytical Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
